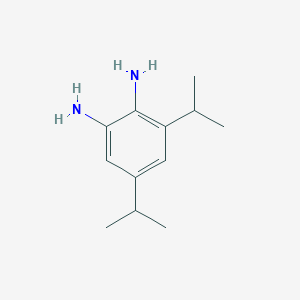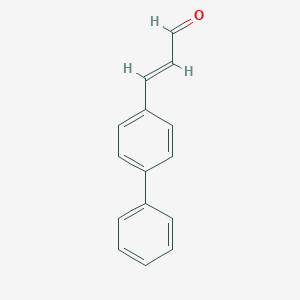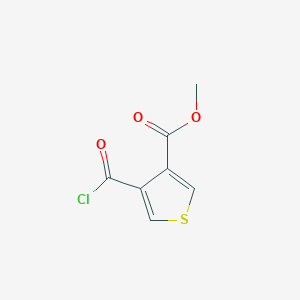
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound used in various scientific research studies. It is a heterocyclic compound that contains a thiophene ring. This compound has been studied for its potential applications in the field of medicinal chemistry and drug discovery. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been studied for its potential use as a building block in the synthesis of novel heterocyclic compounds with potential biological activity.
Wirkmechanismus
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the pathogenesis of Alzheimer's disease. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has potential applications in the field of medicinal chemistry and drug discovery. Further studies are needed to determine its safety and efficacy in humans. Future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of Alzheimer's disease and other neurological disorders. Additionally, it could be explored for its potential use in other therapeutic areas, such as cancer and infectious diseases.
In conclusion, Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that has potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans, and future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of various diseases.
Synthesemethoden
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form 3-thiophenecarbonyl chloride. The second step involves the reaction of 3-thiophenecarbonyl chloride with methyl alcohol to form Methyl 3-thiophenecarboxylate. The final step involves the reaction of Methyl 3-thiophenecarboxylate with phosgene to form Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate.
Eigenschaften
CAS-Nummer |
116722-20-4 |
|---|---|
Produktname |
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate |
Molekularformel |
C7H5ClO3S |
Molekulargewicht |
204.63 g/mol |
IUPAC-Name |
methyl 4-carbonochloridoylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3 |
InChI-Schlüssel |
MCIHTHQGHWGHHX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1C(=O)Cl |
Kanonische SMILES |
COC(=O)C1=CSC=C1C(=O)Cl |
Synonyme |
3-Thiophenecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
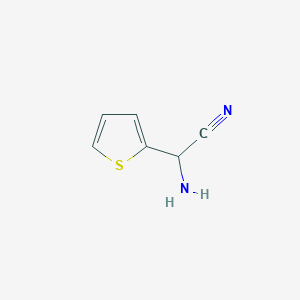
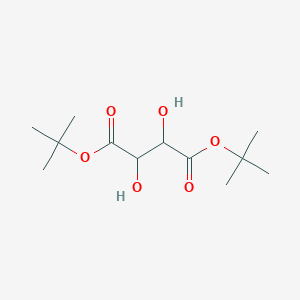
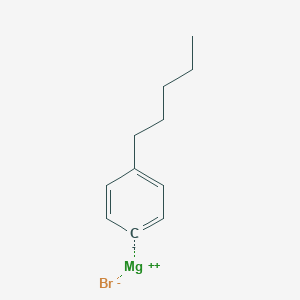
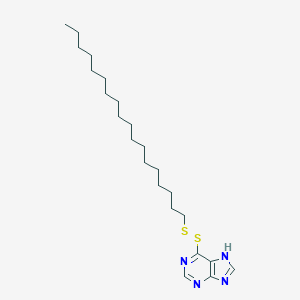
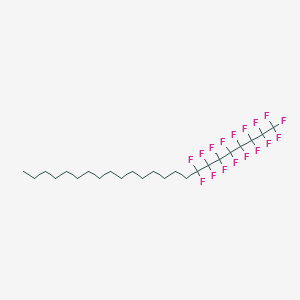
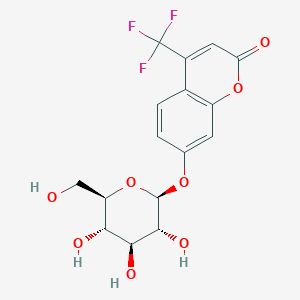
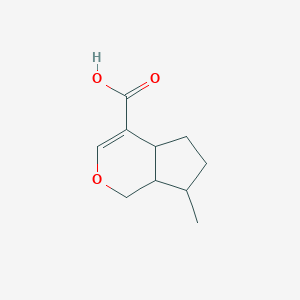
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
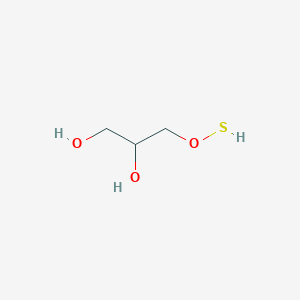
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
